(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that belongs to a class of compounds known as indole derivatives. These compounds are characterized by their binding affinity to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This particular compound is of interest due to its potential psychoactive effects and its structural similarity to other well-known cannabinoids.
This compound can be synthesized through various chemical reactions involving indole derivatives and methoxyphenyl groups. It has been identified in research related to synthetic cannabinoids, which have gained attention for their use in recreational drug products and their implications for public health.
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone is classified under synthetic cannabinoids, specifically as an indole derivative. This classification is based on its structural characteristics and its interaction with cannabinoid receptors.
The synthesis of (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone typically involves the following steps:
The technical details of the synthesis can vary based on specific protocols used in laboratory settings. For instance, one method may involve the use of catalysts or specific solvents that enhance yield and purity.
The molecular structure of (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone features an indole backbone with a pentyl chain and a methoxy-substituted phenyl group. The molecular formula can be represented as C_19H_23NO_2.
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone can undergo several chemical reactions, including:
The reaction conditions (temperature, pressure, solvents) significantly influence the outcome and efficiency of these reactions, which are often studied using chromatographic techniques.
The mechanism of action for (3-methoxyphenyl)-(1-pentylindol-3-yl)methanone primarily involves its interaction with cannabinoid receptors:
Studies indicate that similar compounds exhibit high binding affinities for both CB1 and CB2 receptors, contributing to their psychoactive properties .
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone is primarily used in research settings to study synthetic cannabinoids' pharmacological effects and mechanisms. It serves as a model compound for understanding receptor interactions and developing potential therapeutic agents targeting cannabinoid receptors.
Additionally, it has implications in toxicology studies related to recreational drug use, helping researchers understand metabolism pathways and potential health risks associated with synthetic cannabinoids .
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone represents a synthetic cannabinoid receptor agonist (SCRA) belonging to the arylindole structural class. Its systematic IUPAC name is (3-Methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone, with alternative designations including RCS-4 3-methoxy isomer and RCS-3 in forensic and pharmacological literature [4] [5]. The compound’s molecular formula is C₂₁H₂₃NO₂, corresponding to a molecular weight of 321.41 g/mol [5]. Its structure comprises:
Table 1: Chemical Identifiers of (3-Methoxyphenyl)-(1-Pentylindol-3-yl)Methanone
Property | Value |
---|---|
CAS Registry Number | 1379922-51-6 |
Molecular Formula | C₂₁H₂₃NO₂ |
Exact Mass | 321.4128 g/mol |
Canonical SMILES | O=C(C1=CC=CC(OC)=C1)C2=CN(CCCCC)C3=C2C=CC=C3 |
InChIKey | GIKKESKXYXGMEV-UHFFFAOYSA-N |
Structural Classification | Arylindole-derived synthetic cannabinoid |
The 3-methoxy substitution on the phenyl ring distinguishes it from other positional isomers (e.g., 2- or 4-methoxy variants), influencing its receptor binding kinetics and metabolic stability. This structural feature enhances the compound’s lipophilicity compared to non-substituted analogs, facilitating blood-brain barrier penetration [4] [5].
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone emerged during the third wave of synthetic cannabinoid development (late 2000s–early 2010s), when clandestine laboratories modified existing SCRA scaffolds to circumvent emerging legal restrictions. It belongs to a cohort of "second-generation" SCRAs designed after initial compounds like JWH-018 were scheduled globally [2] [6]. Key historical milestones include:
The compound’s detection coincided with a broader shift toward diversified SCRA scaffolds, including indazole, carbazole, and quinoline cores, reflecting an "arms race" between illicit manufacturers and regulatory agencies [2].
(3-Methoxyphenyl)-(1-pentylindol-3-yl)methanone serves as a pivotal chemical tool for understanding structure-activity relationships (SAR) in cannabinoid receptor pharmacology. Key contributions include:
Table 2: Pharmacophoric Elements of (3-Methoxyphenyl)-(1-Pentylindol-3-yl)Methanone
Structural Feature | Role in Cannabinoid Activity |
---|---|
Indole Core | Mimics phenol ring of Δ9-THC; engages TM3/5/6 residues |
N-Pentyl Chain | Occupies lipid-binding pocket; optimal length for CB1 activation |
Ketone Linker | Positions aryl rings; accepts H-bonds from Lys192 (CB1) |
3-Methoxyphenyl Ring | Enhances affinity via polar interactions with Ser383/Ser385 |
The compound exemplifies the rational design of receptor subtype selectivity, with potential applications in developing peripherally restricted CB2 agonists for inflammatory conditions, minimizing psychoactive CB1 effects [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: